Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate
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Overview
Description
Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is a chemical compound with the molecular formula C8H15NO2S. It is a sulfur-containing heterocyclic ester, known for its unique blend of reactivity and stability. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in research focused on understanding these processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Methyl 3-(pyrrolidin-2-yl)propanoate
- Methyl 3-(pyrrolidin-4-yl)propanoate
Uniqueness
Methyl 3-(pyrrolidin-3-ylsulfanyl)propanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as increased reactivity and the ability to form covalent bonds with biological molecules. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)3-5-12-7-2-4-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
FMTKTSKGVHLASD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1CCNC1 |
Origin of Product |
United States |
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